molecular formula C8H14N2O2 B11915101 Ethyl 3-butyl-3H-diazirine-3-carboxylate

Ethyl 3-butyl-3H-diazirine-3-carboxylate

Cat. No.: B11915101
M. Wt: 170.21 g/mol
InChI Key: HWAKRSBHMCJYCO-UHFFFAOYSA-N
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Description

Ethyl 3-butyl-3H-diazirine-3-carboxylate is a diazirine compound known for its utility in photochemical reactions. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. These compounds are particularly valued for their ability to generate carbenes upon exposure to light, making them useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-butyl-3H-diazirine-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl diazoacetate with butylamine, followed by cyclization to form the diazirine ring. The reaction conditions often require the use of solvents like methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-butyl-3H-diazirine-3-carboxylate undergoes various chemical reactions, primarily involving the generation of carbenes. These carbenes can participate in:

Common Reagents and Conditions

The generation of carbenes from this compound typically requires photochemical activation, often using UV light. Common reagents include solvents like dichloromethane or acetonitrile, which help stabilize the reactive intermediates .

Major Products Formed

The major products formed from these reactions depend on the specific substrates and conditions used. For example, insertion reactions with alcohols can yield ethers, while reactions with amines can produce amides .

Mechanism of Action

The primary mechanism of action for Ethyl 3-butyl-3H-diazirine-3-carboxylate involves the generation of carbenes upon exposure to UV light. These carbenes are highly reactive and can insert into various chemical bonds, forming new compounds. The molecular targets and pathways involved depend on the specific application, such as protein labeling in biological studies or bond formation in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-butyl-3H-diazirine-3-carboxylate
  • Propyl 3-butyl-3H-diazirine-3-carboxylate
  • Butyl 3-butyl-3H-diazirine-3-carboxylate

Uniqueness

This compound is unique due to its specific ethyl ester group, which can influence its reactivity and solubility compared to similar compounds. This makes it particularly useful in certain photochemical applications where other diazirine compounds may not perform as effectively .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 3-butyldiazirine-3-carboxylate

InChI

InChI=1S/C8H14N2O2/c1-3-5-6-8(9-10-8)7(11)12-4-2/h3-6H2,1-2H3

InChI Key

HWAKRSBHMCJYCO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(N=N1)C(=O)OCC

Origin of Product

United States

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